4-Chloro-6,7-dimethoxyquinolin-2(1H)-one CAS 933609-72-4 properties
4-Chloro-6,7-dimethoxyquinolin-2(1H)-one CAS 933609-72-4 properties
The following technical guide is structured as a high-level "Impurity Profiling & Intermediate Characterization" whitepaper. It addresses the specific role of 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one (CAS 933609-72-4) as a critical reference standard and process impurity in the synthesis of Tyrosine Kinase Inhibitors (TKIs) like Cabozantinib.[1]
Critical Impurity Profiling & Synthetic Applications in TKI Development[1]
Executive Summary: The Structural Divergence
In the development of VEGFR and c-Met inhibitors—specifically Cabozantinib and Tivozanib —the quinoline scaffold is the pharmacophore's anchor.[1] However, a common synthetic pitfall lies in the structural ambiguity between the active intermediate and its oxidized congener.
This guide focuses on 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one (CAS 933609-72-4) .[1][2][3][4] Unlike the primary intermediate (4-Chloro-6,7-dimethoxyquinoline, CAS 35654-56-9), this molecule possesses a carbonyl group at the C2 position.[1] This subtle oxidation state change renders it a "dead end" for standard nucleophilic aromatic substitution (
Physicochemical Characterization
Differentiation between the active quinoline and the 2-oxo impurity is paramount.[1] The 2-oxo moiety significantly alters solubility and hydrogen-bonding potential.[1]
| Property | Target Molecule (Impurity/Standard) | Primary Cabozantinib Intermediate |
| Chemical Name | 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one | 4-Chloro-6,7-dimethoxyquinoline |
| CAS Number | 933609-72-4 | 35654-56-9 |
| Molecular Formula | ||
| Molecular Weight | 239.66 g/mol | 223.66 g/mol |
| Appearance | Off-white to pale yellow solid | White to light brown crystalline powder |
| Solubility | Low in non-polar solvents; soluble in DMSO/DMF | Soluble in DCM, EtOAc, Methanol |
| Key Functional Group | Amide/Lactam (C=O at pos 2) | Imine (C=N at pos 1) |
| Reaction Role | Process Impurity / Reference Standard | Active Electrophile for Coupling |
ngcontent-ng-c1768565111="" class="ng-star-inserted">Technical Insight: The presence of the lactam (cyclic amide) in CAS 933609-72-4 increases the melting point and reduces solubility in organic extraction solvents (like dichloromethane) compared to the fully aromatic quinoline. This property can be exploited for purification via differential extraction.
Mechanistic Origins & Synthesis
Understanding how CAS 933609-72-4 forms is essential for process control.[1] It typically arises via two pathways:
-
Over-Hydrolysis: During the workup of 2,4-dichloro-6,7-dimethoxyquinoline.
-
Incomplete Chlorination: Failure to aromatize a malonate-derived precursor.[1]
3.1 Synthesis of the Reference Standard
To validate analytical methods (HPLC/UPLC), you must synthesize this impurity intentionally.[1] The following protocol utilizes a controlled hydrolysis approach.
Protocol: Selective Hydrolysis of 2,4-Dichloro-6,7-dimethoxyquinoline
-
Reagents: 2,4-Dichloro-6,7-dimethoxyquinoline (1.0 eq), Acetic Acid (glacial), Sodium Acetate (aq).[1]
-
Rationale: The chlorine at the C2 position is more labile to hydrolysis than the C4 chlorine due to the adjacent nitrogen's inductive effect and the stability of the resulting 2-quinolone tautomer.[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 mmol of 2,4-dichloro-6,7-dimethoxyquinoline in 50 mL of glacial acetic acid.
-
Reflux: Heat the mixture to reflux (
) for 4-6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). -
Quench: Cool to room temperature and pour into 200 mL of ice water.
-
Precipitation: The product, 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one , will precipitate as a solid due to the formation of the insoluble lactam species.[1]
-
Filtration: Filter the solid and wash with cold water (
mL) to remove acetic acid. -
Purification: Recrystallize from DMF/Ethanol (1:3 ratio) to achieve >98% purity for use as a reference standard.
Process Control Visualization
The following diagram illustrates the divergence point where the desired drug intermediate is lost to the formation of CAS 933609-72-4.
Figure 1: Impurity Genealogy. The red path indicates the formation of CAS 933609-72-4 via hydrolysis of the dichloro-species or incomplete chlorination, diverting yield from the active Cabozantinib intermediate (green path).[1]
Analytical Method for Detection
To ensure the purity of the Cabozantinib intermediate, you must screen for CAS 933609-72-4 using Reverse Phase HPLC.[1]
Proposed HPLC Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus,
mm, 3.5ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted"> ). -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm.
-
Retention Time Logic:
References
-
SynThink Research Chemicals. (2025).[1] Cabozantinib EP Impurities & USP Related Compounds. Retrieved from [1]
-
BenchChem. (2025).[1][5] Physical and Chemical Properties of 4-Chloro-6,7-dimethoxyquinoline. Retrieved from [1]
-
National Institutes of Health (NIH). (2011).[1] Crystal structure of 4-chloro-6,7-dimethoxyquinoline. PubMed Central.[1] Retrieved from [1]
-
Veeprho Laboratories. (2025).[1] Cabozantinib Impurity Standards and Profiling. Retrieved from [1]
-
GuideChem. (2025).[1] Synthesis and Properties of Quinoline Derivatives. Retrieved from [1]
Sources
- 1. veeprho.com [veeprho.com]
- 2. guidechem.com [guidechem.com]
- 3. Esters and Derivatives | CymitQuimica [cymitquimica.com]
- 4. 4-Chloro-6,7-dimethoxyquinolin-2(1H)-one | CAS#:933609-72-4 | Chemsrc [chemsrc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. guidechem.com [guidechem.com]
- 7. 4-Chloro-6,7-dimethoxyquinoline | C11H10ClNO2 | CID 459610 - PubChem [pubchem.ncbi.nlm.nih.gov]
